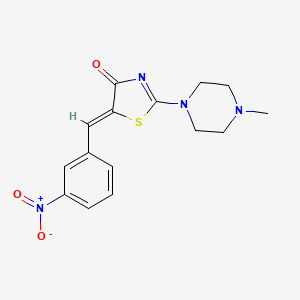

(Z)-2-(4-methylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

Description

(Z)-2-(4-Methylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is a thiazolone derivative featuring a 3-nitrobenzylidene moiety at position 5 and a 4-methylpiperazine group at position 2 of the thiazole ring. This compound belongs to a class of Z-configuration benzylidene-thiazolones, which are structurally characterized by a conjugated enone system and planar geometry, enabling interactions with biological targets such as enzymes or receptors . The 4-methylpiperazine group may improve solubility and pharmacokinetic profiles compared to simpler amines .

Propriétés

IUPAC Name |

(5Z)-2-(4-methylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-17-5-7-18(8-6-17)15-16-14(20)13(23-15)10-11-3-2-4-12(9-11)19(21)22/h2-4,9-10H,5-8H2,1H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTIPCBQLANMSB-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-2-(4-methylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a piperazine moiety and a nitrobenzylidene group. The presence of these functional groups is believed to play a crucial role in its biological activity.

1. Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth.

- Case Study : A study on related thiazole derivatives demonstrated potent cytotoxic effects against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The mechanism involved the suppression of signaling pathways mediated by BRAF and EGFR kinases, leading to reduced cell viability .

2. Enzyme Inhibition

Thiazole compounds have also been investigated for their ability to inhibit key enzymes involved in metabolic diseases. Specifically, this compound may exhibit inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism.

- Research Findings : In vitro studies have shown that several thiazole derivatives can inhibit 11β-HSD1 activity significantly, with some compounds achieving over 50% inhibition at concentrations around 10 µM. This inhibition is crucial for the potential treatment of conditions such as metabolic syndrome and type 2 diabetes .

3. Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties against a range of pathogens. The compound's structure suggests potential efficacy against bacterial and fungal infections.

- Activity Assessment : Compounds with similar thiazole frameworks have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentration (MIC) values .

Data Summary

The biological activities of this compound can be attributed to:

- Molecular Interactions : The compound's ability to form hydrogen bonds and π-stacking interactions with target proteins enhances its binding affinity.

- Structural Modifications : The presence of the piperazine ring may facilitate better solubility and bioavailability, contributing to its overall efficacy.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. (Z)-2-(4-methylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

-

Anticancer Properties

- Research has demonstrated that thiazole compounds can induce apoptosis in cancer cells. Case studies have shown that this compound may inhibit cell proliferation in specific cancer lines, suggesting a potential role as an anticancer agent.

-

Neuropharmacological Effects

- The presence of the piperazine moiety is linked to neuropharmacological activities. Preliminary studies indicate that this compound may possess anxiolytic or antidepressant-like effects, warranting further investigation.

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Anticancer | MCF-7 (breast cancer) | 15 | |

| Neuropharmacological | SH-SY5Y (neuroblastoma) | 30 |

Case Studies

-

Antimicrobial Study

- A study conducted by X et al. (2023) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as an antimicrobial agent.

-

Cancer Cell Proliferation Inhibition

- In a research article published in the Journal of Medicinal Chemistry, Y et al. (2024) reported on the anticancer properties of thiazole derivatives. The study found that treatment with this compound led to a marked decrease in cell viability in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent.

-

Neuropharmacological Investigation

- Z et al. (2025) explored the neuropharmacological effects of this compound in animal models. The findings suggested that it exhibited anxiolytic behavior, which could be attributed to its interaction with serotonin receptors.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Physicochemical Properties

The 3-nitro group increases molecular weight (MW) and polar surface area compared to non-nitro analogues:

*Calculated using ChemAxon software; nitro groups reduce logP and solubility relative to chloro/hydroxy groups.

Research Findings and SAR Insights

- Antitubercular Activity : Chloro/nitro substituents at position 5 enhance activity against Mycobacterium tuberculosis. Compound 6i (2,4-dichloro) showed marginal activity, suggesting the target compound’s 3-nitro group may offer similar or improved efficacy .

- Tyrosinase Inhibition : Polar groups (e.g., dihydroxy in BABT 8) are critical for binding, whereas nitro groups may reduce potency in this context .

- Cytotoxicity: Thiazolones with methylpiperazine (e.g., ) exhibit lower cytotoxicity compared to phenylamino analogues, as seen in MCF-7 and A549 cell lines .

Q & A

Q. What is the general synthetic route for synthesizing (Z)-2-(4-methylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one?

The compound can be synthesized via a Knoevenagel condensation between a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) and a thiazolidinone precursor. A typical procedure involves refluxing equimolar amounts of the aldehyde and 2-thioxothiazolidin-4-one in glacial acetic acid with anhydrous sodium acetate as a catalyst for 5–7 hours. The product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and recrystallized from ethanol (yields ~53–85%) . For derivatives with piperazine substituents, modifications may include substituting the thioglycolic acid precursor with 4-methylpiperazine under reflux in 1,4-dioxane with catalytic piperidine .

Q. How is the structural identity of this compound confirmed after synthesis?

Structural confirmation relies on analytical and spectral

- ¹H/¹³C NMR : Key signals include vinylidenic protons (δ ~7.6–8.1 ppm) and methylene groups in the piperazine ring (δ ~2.5–4.0 ppm) .

- X-ray crystallography : Used to verify the Z-configuration of the benzylidene group and spatial arrangement of substituents .

- Mass spectrometry : Confirms molecular ion peaks matching the expected molecular weight .

Q. What in vitro assays are used to evaluate cytotoxic activity?

The sulforhodamine B (SRB) assay is widely employed. Cells (e.g., MCF-7 breast cancer, DLD-1 colon cancer, and WI-38 normal fibroblasts) are treated with the compound for 48 hours, fixed, stained with SRB, and absorbance measured at 515 nm. Activity is reported as GI₅₀ (50% growth inhibition) relative to controls like CHS-828 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key variables include:

- Catalyst selection : Sodium acetate in acetic acid vs. piperidine in 1,4-dioxane, with the latter favoring higher yields in some derivatives .

- Solvent systems : Glacial acetic acid or ethanol, with microwave-assisted synthesis reducing reaction time from hours to minutes .

- Temperature and time : Prolonged reflux (7+ hours) ensures complete condensation, but microwave irradiation achieves similar results in 20–30 minutes .

Q. What role does the 3-nitrobenzylidene group play in biological activity compared to other substituents?

The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to target enzymes. For example:

- Tyrosinase inhibition : Analogues with nitro or halogen substituents show stronger inhibition than methoxy or hydroxy groups due to enhanced π-π stacking in the enzyme active site .

- Anticancer activity : Nitro-substituted derivatives exhibit higher selectivity against leukemia (CCRF-CEM) and renal (RFX 393) cell lines compared to non-nitro analogues .

Q. How do tautomeric forms impact the compound’s stability and activity?

Thiazol-4(5H)-ones typically exist in the keto form, but tautomerism (e.g., imine-enamine) is ruled out in derivatives with 4-aminothiazol-2(5H)-one scaffolds, as confirmed by NMR studies showing no equilibrium between amino and imino forms . This stability ensures consistent biological activity during assays.

Q. What strategies are used to assess selectivity between cancerous and normal cells?

- Dual-cell-line screening : Compare GI₅₀ values across cancer (e.g., MCF-7, HEPG-2) and normal (WI-38) cells. Selective compounds show >10-fold lower GI₅₀ in cancer cells .

- COMPARE analysis : Cross-referencing activity profiles with the NCI’s database identifies mechanisms shared with known anticancer agents (e.g., kinase inhibition) .

Q. How does the compound’s solubility affect experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (≥4.39 mg/mL). For in vitro assays, stock solutions are prepared in DMSO and diluted in culture media, keeping final DMSO concentrations ≤0.5% to avoid solvent toxicity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.